Antimicrobial Activity: Methyl 4-Methoxycinnamate Demonstrates Superior Antibacterial Potency Relative to Butyl Cinnamate Against Staphylococcus aureus
In a direct comparative study of synthetic cinnamate esters, methyl 4-methoxycinnamate (p-methoxy methyl cinnamate) exhibited quantifiably superior antibacterial activity relative to butyl cinnamate. Against the clinically relevant pathogen Staphylococcus aureus, methyl 4-methoxycinnamate achieved a minimum inhibitory concentration (MIC) of 62.5 μg/mL [1]. The study employed a microdilution method across 29 microorganisms and established that antimicrobial activity of both methyl cinnamate and p-methoxy methyl cinnamate was better than that of butyl cinnamate, with Sarcina lutea, Bacillus subtilis ATCC 6633, B. subtilis, and B. subtilis IP 5832 (probiotic) identified as the most sensitive bacterial strains [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 62.5 μg/mL |
| Comparator Or Baseline | Butyl cinnamate (MIC value not reported; study conclusion states activity inferior to methyl 4-methoxycinnamate and methyl cinnamate) |
| Quantified Difference | Methyl 4-methoxycinnamate exhibits superior antibacterial activity; butyl cinnamate shows inferior performance across tested bacterial panel |
| Conditions | Microdilution method; panel of 29 microorganisms including S. aureus, B. subtilis ATCC 6633, B. subtilis IP 5832, Sarcina lutea |
Why This Matters
Procurement of methyl 4-methoxycinnamate rather than butyl cinnamate is justified for antimicrobial screening or formulation applications targeting Gram-positive bacteria, where the methyl ester with para-methoxy substitution provides quantifiably lower MIC values.
- [1] Stefanovic OD, Radojevic ID, Comic LR. Synthetic cinnamates as potential antimicrobial agents. Hemijska Industrija. 2015;69(1):37-42. View Source
